molecular formula C17H17N3O2 B2370174 N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide CAS No. 1788571-92-5

N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2370174
CAS No.: 1788571-92-5
M. Wt: 295.342
InChI Key: SKBOTLXKEXFRER-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted phenoxyacetamide derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyacetamide moiety differentiates it from other benzimidazole derivatives, potentially enhancing its biological activity and specificity .

Properties

IUPAC Name

N-[(2-methyl-3H-benzimidazol-5-yl)methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-19-15-8-7-13(9-16(15)20-12)10-18-17(21)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBOTLXKEXFRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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